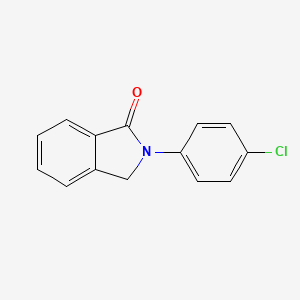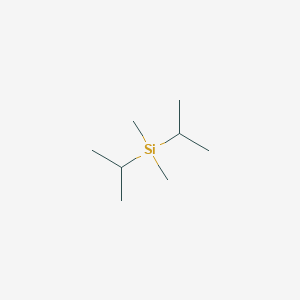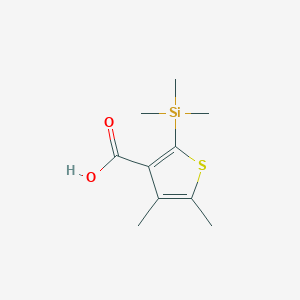
4,5-Dimethyl-2-(trimethylsilyl)-3-thiophenecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dimethyl-2-(trimethylsilyl)-3-thiophenecarboxylic acid is a heterocyclic organic compound featuring a thiophene ring substituted with dimethyl, trimethylsilyl, and carboxylic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dimethyl-2-(trimethylsilyl)-3-thiophenecarboxylic acid typically involves the following steps:
Silylation: Starting with methyl propiolate, silylation is performed using trimethylsilyl chloride in the presence of a base such as triethylamine.
Cyclization: The silylated intermediate undergoes cyclization with 3-mercaptobutan-2-one to form the thiophene ring.
Selective Hydrolysis: The ester group is selectively hydrolyzed to yield the carboxylic acid.
Amidation: The final step involves amidation to produce the target compound
Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The process involves the same steps as the laboratory synthesis but with enhanced control over reaction parameters to facilitate large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Dimethyl-2-(trimethylsilyl)-3-thiophenecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the silyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles such as amines or thiols can be used for nucleophilic substitution
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated thiophenes and silyl-substituted derivatives
Applications De Recherche Scientifique
4,5-Dimethyl-2-(trimethylsilyl)-3-thiophenecarboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It is used in the production of advanced materials, such as conductive polymers and organic semiconductors
Mécanisme D'action
The mechanism of action of 4,5-dimethyl-2-(trimethylsilyl)-3-thiophenecarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparaison Avec Des Composés Similaires
- 4,5-Dimethyl-2-(trimethylsilyl)thiophene-3-carboxamide
- 4,5-Dimethyl-2-(trimethylsilyl)phenyl trifluoromethanesulfonate
- 4,5-Dimethyl-2-nitrothiazole
Comparison: Compared to similar compounds, 4,5-dimethyl-2-(trimethylsilyl)-3-thiophenecarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the trimethylsilyl group enhances its stability and lipophilicity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Propriétés
Numéro CAS |
175217-23-9 |
|---|---|
Formule moléculaire |
C10H16O2SSi |
Poids moléculaire |
228.38 g/mol |
Nom IUPAC |
4,5-dimethyl-2-trimethylsilylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C10H16O2SSi/c1-6-7(2)13-10(14(3,4)5)8(6)9(11)12/h1-5H3,(H,11,12) |
Clé InChI |
VTNSLLAJPABUFM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=C1C(=O)O)[Si](C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


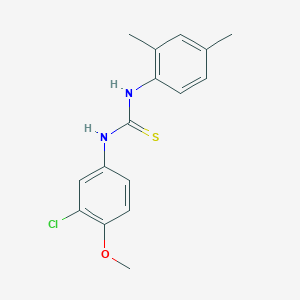
![(1S,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B14139604.png)
![3-({[1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B14139606.png)
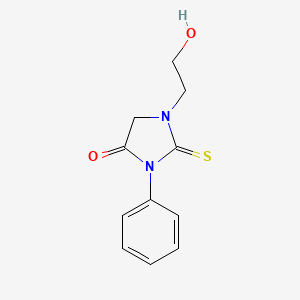
![5-chloro-2-{4-[(E)-phenyldiazenyl]phenyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14139631.png)
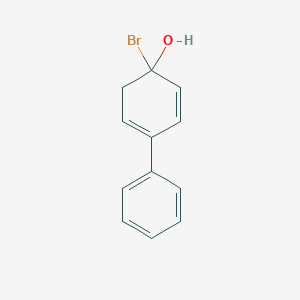
![methyl 2,4-dimethyl-5-[(E)-3-(4-methylphenyl)prop-2-enoyl]-1H-pyrrole-3-carboxylate](/img/structure/B14139638.png)

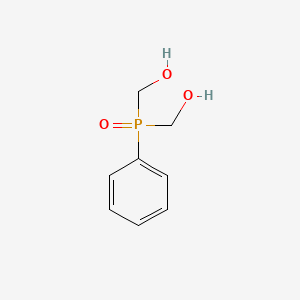
![Methyl 6-amino-7-cyano-9-[(dimethylamino)carbonyl]-4-oxo-8-(2-pyridinyl)-4H,8H-pyrido[2,1-b][1,3]thiazine-2-carboxylate](/img/structure/B14139646.png)

![2-[3-(2-methyl-1,3-dioxolan-2-yl)propyl]-1,3,2-dioxaborolane](/img/structure/B14139660.png)
